8-Trimethylsilyloct-7-ynoic acid
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Overview
Description
8-Trimethylsilyloct-7-ynoic acid is an organic compound with the molecular formula C11H20O2Si. It contains a trimethylsilyl group attached to an octynoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Trimethylsilyloct-7-ynoic acid typically involves the reaction of trimethylsilylacetylene with an appropriate alkyne precursor under specific conditions. The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the coupling of the alkyne with the trimethylsilyl group. The reaction conditions may include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate to promote the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as preparative high-performance liquid chromatography (prep-HPLC) are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 8-Trimethylsilyloct-7-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted silyl derivatives.
Scientific Research Applications
8-Trimethylsilyloct-7-ynoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development and as a precursor for bioactive compounds.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 8-Trimethylsilyloct-7-ynoic acid involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The alkyne moiety can undergo cycloaddition reactions, forming cyclic structures that interact with biological targets. These interactions can modulate enzyme activity, signal transduction pathways, and cellular functions .
Comparison with Similar Compounds
Trimethylsilylacetylene: A precursor in the synthesis of 8-Trimethylsilyloct-7-ynoic acid.
Octynoic Acid: Shares the alkyne and carboxylic acid functional groups.
Trimethylsilylpropynoic Acid: Similar structure with a shorter carbon chain
Uniqueness: this compound is unique due to its combination of a trimethylsilyl group and an octynoic acid chain. This structural feature imparts distinct chemical reactivity and stability, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C11H20O2Si |
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Molecular Weight |
212.36 g/mol |
IUPAC Name |
8-trimethylsilyloct-7-ynoic acid |
InChI |
InChI=1S/C11H20O2Si/c1-14(2,3)10-8-6-4-5-7-9-11(12)13/h4-7,9H2,1-3H3,(H,12,13) |
InChI Key |
LOVCDRWXQUYCEK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCCCCCC(=O)O |
Origin of Product |
United States |
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